5-[(4-Chlorophenyl)methylidene]-2,2-dimethyl-1-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-ol
Description
Significance and Role in Modern Fungicide Science
Triticonazole is recognized as a key active ingredient in modern fungicide science, primarily employed as a seed treatment for the control of common soil and seed-borne diseases in cereals, turfgrass, and ornamental plants. mdpi.comnih.gov Its utility extends to various foliar pathogens, legumes, and fruit tree diseases. mdpi.com As a systemic fungicide, triticonazole can penetrate the plant and be redistributed, offering protective, curative, and eradicant control against fungal pathogens. extensionaus.com.au Its mode of action is rooted in its classification as a demethylation inhibitor (DMI), specifically targeting and inhibiting sterol demethylation within the fungal sterol biosynthesis pathway. herts.ac.ukextensionaus.com.aumdpi.comnih.govresearchgate.netnih.gov This disruption of ergosterol (B1671047) synthesis, a vital component of fungal cell membranes, leads to increased membrane permeability and ultimately inhibits fungal growth. extensionaus.com.auresearchgate.netnih.gov
The application of triticonazole as a seed dressing has demonstrated high biological activity against various diseases in early growth stages of crops like spring wheat, including powdery mildew (caused by Blumeria graminis), Septoria leaf spot (Phaeosphaeria nodorum), brown rust (Puccinia recondita), and tan spot (Pyrenophora tritici-repentis). pbsociety.org.plmdpi.com Studies have shown that seed treatments containing triticonazole can protect plants from diseases such as stripe rust for approximately four weeks after sowing and contribute to increased grain mass and yield. mdpi.comscispace.com
Historical Context of Triazole Fungicides and Triticonazole Discovery
The development of triazole fungicides marked a significant advancement in agricultural chemistry. The first 1,2,4-triazole (B32235) fungicide, Vermecillin, was developed in the mid-1960s. solarchem.cn However, it was in the late 1960s that Bayer and Janssen Pharmaceuticals reported the broader bactericidal activity of 1-substituted azole derivatives. solarchem.cn The high efficacy of triazole compounds gained substantial attention in the 1970s, leading to the development of highly effective systemic fungicides. solarchem.cn A breakthrough for cereal disease management occurred in 1976 with the introduction of triadimefon (B1683231) by Bayer, which offered curative and protectant activity with low application rates and good plant redistribution. apsnet.org
Following these initial successes, additional triazole fungicides were introduced over the subsequent two decades, featuring improved potency, enhanced plant safety, broader effective spectra, or specialized applications. apsnet.org Triticonazole emerged as one of these specialized triazoles, particularly noted for its effectiveness as a seed treatment. apsnet.org The success of sterol biosynthesis inhibitor (SBI) fungicides, largely driven by the triazoles, has made them one of the most economically important classes of specific fungicides globally for over three decades. researchgate.net
Current Research Landscape and Knowledge Gaps in Triticonazole Studies
Current academic research on triticonazole extends beyond its basic fungicidal properties, delving into more nuanced aspects such as its enantiomeric activity, environmental fate, and interactions within complex biological systems. Triticonazole is a racemic compound, comprising equal amounts of (R)- and (S)-stereoisomers. mdpi.comnih.gov Research indicates that these stereoisomers exhibit distinct fungicidal activities, with (R)-triticonazole being at least three times more potent than (S)-triticonazole. mdpi.comnih.govresearchgate.net This enantioselectivity is a critical area of study, as it influences both efficacy and environmental impact.
Studies have investigated the persistence and degradation of triticonazole in soil and water. Under aerobic conditions, the half-life of triticonazole and its metabolites in soil can range from 3.7 to 429 days, with slow degradation under anaerobic conditions, indicating a potential for accumulation in soil and other matrices. mdpi.com Triticonazole has been identified in agricultural soils, demonstrating its persistence in the environment. mdpi.comnih.gov
Research also focuses on the interactions of triticonazole with soil microorganisms and enzymes. Experimental studies have shown that the application of triticonazole to barley and wheat seeds can lead to decreases in dehydrogenase and phosphatase activities and an increase in urease activity in chernozem soil. mdpi.comnih.govresearchgate.net These enzyme activities may require at least 21 days to recover, correlating with a diminution in the total number of soil microorganisms within the first 14 days after sowing. mdpi.comnih.govresearchgate.net Molecular docking studies have further explored the binding modes of (R)- and (S)-triticonazole with various soil enzymes, including dehydrogenases, phosphatases, and urease, revealing no significant differences in interaction energies between the stereoisomers and soil enzymes. mdpi.comresearchgate.netresearchgate.net
Table 1: Summary of Triticonazole's Efficacy Against Key Plant Pathogens (Illustrative Data)
| Pathogen (Disease) | Crop(s) Affected | Efficacy Level (Seed Treatment) | Reference |
| Blumeria graminis (Powdery Mildew) | Spring Wheat | Very High | pbsociety.org.pl |
| Phaeosphaeria nodorum (Septoria Leaf Spot) | Spring Wheat | Very High | pbsociety.org.pl |
| Puccinia recondita (Brown Rust) | Spring Wheat | Very High | pbsociety.org.pl |
| Pyrenophora tritici-repentis (Tan Spot) | Spring Wheat | Very High | pbsociety.org.pl |
| Smuts (general) | Cereals | Excellent | uky.edu |
| Fusarium spp. (Seed Rot, Seedling Blight) | Cereals (Wheat, Barley) | Very Good / Moderate | uky.educabidigitallibrary.orgrjpbcs.com |
| Cochliobolus sativus (Common Root Rot) | Barley | Limited control in some studies | cabidigitallibrary.org |
| Stripe Rust (Puccinia striiformis f. sp. tritici) | Wheat | Protection for ~4 weeks | mdpi.com |
Note: Efficacy levels are based on reported biological activity and performance in academic studies. This table is intended to be interactive, allowing for filtering and sorting in a digital format.
Table 2: Triticonazole's Impact on Soil Enzyme Activities (Illustrative Data)
| Enzyme Activity | Effect of Triticonazole Treatment | Recovery Time (Days) | Reference |
| Dehydrogenase | Decrease | ≥ 21 | mdpi.comnih.govresearchgate.net |
| Phosphatase | Decrease | ≥ 21 | mdpi.comnih.govresearchgate.net |
| Urease | Increase | Not specified | mdpi.comnih.govresearchgate.net |
Note: Data reflects findings from studies on barley and wheat seeds sown in chernozem soil. This table is intended to be interactive, allowing for filtering and sorting in a digital format.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[(4-chlorophenyl)methylidene]-2,2-dimethyl-1-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O/c1-16(2)8-7-14(9-13-3-5-15(18)6-4-13)17(16,22)10-21-12-19-11-20-21/h3-6,9,11-12,22H,7-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDBOQMNKNNODG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=CC2=CC=C(C=C2)Cl)C1(CN3C=NC=N3)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0032655 | |
| Record name | Triticonazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0032655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
In water, 9.3 mg/L at 20 °C, independent of pH | |
| Details | MacBean C, ed; The e-Pesticide Manual, 15th ed., Version 5.0.1. Surrey UK, British Crop Protection Council. Triticonazole (131983-72-7) (2010) | |
| Record name | Triticonazole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7944 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.326-1.369 at 20 °C | |
| Details | MacBean C, ed; The e-Pesticide Manual, 15th ed., Version 5.0.1. Surrey UK, British Crop Protection Council. Triticonazole (131983-72-7) (2010) | |
| Record name | Triticonazole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7944 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
VP: <1X10-5 mPa at 50 °C, Slight decomposition at 180 °C | |
| Details | MacBean C, ed; The e-Pesticide Manual, 15th ed., Version 5.0.1. Surrey UK, British Crop Protection Council. Triticonazole (131983-72-7) (2010) | |
| Record name | Triticonazole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7944 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White powder | |
CAS No. |
131983-72-7 | |
| Record name | Triticonazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131983-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triticonazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0032655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopentanol, 5-[(4-chlorophenyl)methylene]-2,2-dimethyl-1-(1H-1,2,4-triazol-1-ylmethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.137 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Triticonazole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7944 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
139-140.5 °C | |
| Details | MacBean C, ed; The e-Pesticide Manual, 15th ed., Version 5.0.1. Surrey UK, British Crop Protection Council. Triticonazole (131983-72-7) (2010) | |
| Record name | Triticonazole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7944 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanisms of Action and Biological Activity
Fundamental Fungal Sterol Biosynthesis Inhibition
Triticonazole's primary mode of action is the disruption of sterol biosynthesis in fungi, a process crucial for the formation and function of fungal cell membranes. mdpi.comturfculture.com.au
Triticonazole specifically targets and inhibits the enzyme sterol 14α-demethylase, also known as CYP51. ontosight.airesearchgate.netmdpi.com This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway in fungi and belongs to the cytochrome P450 family. researchgate.netmdpi.comfrac.info By inhibiting CYP51, triticonazole effectively blocks a key step in the production of essential sterols for the fungal cell. lktlabs.comresearchgate.netebi.ac.uk This mechanism is characteristic of triazole fungicides. ontosight.aimdpi.comfrac.info
The inhibition of CYP51 by triticonazole directly disrupts the synthesis of ergosterol, the primary sterol in fungal cell membranes. lktlabs.commdpi.comcaymanchem.com Ergosterol is vital for maintaining the structural integrity and fluidity of the fungal cell membrane. The blockage of its synthesis leads to a depletion of ergosterol and an accumulation of toxic sterol precursors. nih.gov This disruption of the ergosterol pathway is the core of triticonazole's fungicidal effect. scbt.comncats.io
The lack of ergosterol and the buildup of abnormal sterol intermediates compromise the integrity and function of the fungal cell membrane. turfculture.com.aunih.govcbs.dk This disruption leads to impaired membrane-bound enzyme activity, altered membrane permeability, and ultimately, the inhibition of fungal growth and development. mdpi.comturfculture.com.au The compromised cell membrane cannot properly regulate the passage of substances, leading to cellular dysfunction and death of the fungus. turfculture.com.au
Enantioselective Fungicidal Activity
Triticonazole is a chiral molecule and exists as a racemic mixture of two enantiomers, (R)- and (S)-triticonazole. mdpi.comdntb.gov.ua Research has shown that these enantiomers exhibit different levels of fungicidal activity.
Studies have consistently demonstrated that the (R)-triticonazole enantiomer is significantly more potent as a fungicide than the (S)-enantiomer. mdpi.comresearchgate.net In some cases, the (R)-enantiomer has been found to be over 60 to 80 times more active against certain fungal pathogens than the (S)-enantiomer. acs.org The fungicidal activity of the racemic mixture is often intermediate between that of the two individual enantiomers. acs.org
Fungicidal Activity of Triticonazole Enantiomers Against Phytopathogens
| Phytopathogen | Enantiomer | EC50 (mg/L) | Relative Potency (R-TRZ vs S-TRZ) |
|---|---|---|---|
| Tilletia caries | R-TRZ | < 1 | 64.25x more active |
| Tilletia caries | S-TRZ | > 1 | |
| Ustilago tritici | R-TRZ | < 1 | 82.46x more active |
| Ustilago tritici | S-TRZ | > 1 |
Source: acs.org
The difference in fungicidal activity between the enantiomers is attributed to their stereoselective interaction with the target enzyme, CYP51. researchgate.net Molecular docking and other studies have suggested that the (R)-enantiomer has a higher binding affinity for the active site of CYP51 compared to the (S)-enantiomer. nih.govnih.gov This stronger and more effective binding of the (R)-enantiomer leads to a more potent inhibition of the enzyme, resulting in its superior fungicidal activity. nih.govresearchgate.net The different three-dimensional structures of the enantiomers influence how they fit into the enzyme's binding pocket, a common phenomenon in the interaction of chiral molecules with biological proteins. tg.org.au
Impact on Fungal Cellular Processes Beyond Ergosterol Synthesis
While the primary mode of action of triticonazole is the inhibition of ergosterol biosynthesis, its effects extend to other cellular processes, further contributing to its antifungal activity. asm.org The disruption of ergosterol production leads to the accumulation of toxic methylated sterol precursors, such as 14-α-methyl-ergosta-8-ene-3,6-diol, which can impair the integrity and fluidity of the fungal cell membrane. jmb.or.krfrontiersin.org This disruption can, in turn, affect the function of membrane-bound enzymes and proteins, leading to a cascade of secondary effects. asm.orgjmb.or.kr
The altered membrane structure can interfere with the biosynthesis of the cell wall, weakening its structure and making the fungus more susceptible to osmotic stress. jmb.or.kr Some studies suggest that certain antifungal agents can induce apoptosis, a form of programmed cell death in fungi, involving a cascade of genetic and metabolic events that damage nucleic acids, proteins, and lipids. jmb.or.kr The lipophilic nature of triticonazole enhances its ability to penetrate fungal cells, allowing for rapid action. scbt.com
Spectrum of Fungal Pathogen Inhibition
Triticonazole exhibits broad-spectrum activity against a wide range of fungal pathogens, making it a valuable tool in agriculture. youtube.comnih.gov Its systemic and curative properties allow it to combat diseases affecting various parts of the plant. youtube.comnuturf.com.au
Efficacy against Ascomycete and Basidiomycete Fungi
Triticonazole is effective against fungi belonging to the phyla Ascomycota and Basidiomycota. nih.govapsnet.org These two groups encompass a vast number of plant pathogenic fungi. Triazole fungicides, including triticonazole, provide both protective and curative action against many diseases caused by these fungi. apsnet.org Research has shown the efficacy of triticonazole and other DMI (demethylation-inhibiting) fungicides against various species within the Microdochium genus (Ascomycota). pensoft.net
Specific Control of Key Seed-borne and Soil-borne Pathogens
Triticonazole is widely utilized as a seed treatment to control numerous common soil-borne and seed-borne diseases in crops like cereals. caymanchem.commdpi.com It provides excellent control of smuts and very good control of seed-borne Fusarium. uky.edu When used as a seed treatment, it forms a protective barrier around the seed against soil-borne pathogens. cabidigitallibrary.org Its systemic nature allows it to halt the progression of infections like those caused by Fusarium. cabidigitallibrary.org
In combination with other fungicides like pyraclostrobin (B128455), triticonazole offers protection against a range of pathogens including Rhizoctonia, Fusarium, common root rot (Cochliobolus), and common bunt. uky.edu It is also effective against various other seed- and soil-borne fungi, though its efficacy against Pythium is limited. uky.edu
Table 1: Efficacy of Triticonazole Against Key Seed-borne and Soil-borne Pathogens
| Pathogen | Disease | Efficacy of Triticonazole |
|---|---|---|
| Tilletia caries | Common Bunt | Excellent uky.eduepa.gov |
| Ustilago spp. | Smuts (Loose and Covered) | Excellent uky.edu4farmers.com.au |
| Fusarium spp. | Seed-borne Fusarium, Root Rot | Very Good uky.educabidigitallibrary.orgekb.eg |
| Rhizoctonia solani | Rhizoctonia Root Rot | Good (in combination) uky.eduekb.eg |
| Cochliobolus sativus | Common Root Rot | Good (in combination) uky.edu |
| Pythium spp. | Pythium Root Rot | Not effective uky.edu |
Activity against Stem and Foliar Diseases in Agricultural Systems
Triticonazole demonstrates significant activity against a variety of stem and foliar diseases in agricultural settings. It is used to control diseases like powdery mildew, rusts, and leaf spots in cereals such as wheat and barley. youtube.com As a seed treatment, it can suppress early-season foliar diseases, including stripe rust and leaf rust. 4farmers.com.aumdpi.com Studies have shown that seed treatments containing triticonazole can provide protection against stripe rust for about four weeks after sowing. mdpi.com
In groundnut crops, triazole fungicides have been found to be effective in inhibiting the mycelial growth of Sclerotium rolfsii, the fungus that causes stem rot. biochemjournal.com Formulations containing triticonazole are also used for the control of foliar pathogens on ornamental plants and turfgrass. nuturf.com.aumdpi.com
Table 2: Control of Stem and Foliar Diseases by Triticonazole
| Crop | Disease | Pathogen | Efficacy |
|---|---|---|---|
| Wheat | Stripe Rust | Puccinia striiformis | Suppression, Protection for ~4 weeks post-sowing 4farmers.com.aumdpi.comtandfonline.com |
| Wheat | Leaf Rust | Puccinia recondita | Suppression 4farmers.com.au4farmers.com.au |
| Wheat, Barley | Powdery Mildew | Erysiphe graminis | Suppression youtube.com4farmers.com.au |
| Wheat, Barley | Leaf Spots/Blotch | Various | Good youtube.com |
| Groundnut | Stem Rot | Sclerotium rolfsii | Effective (Triazole class) biochemjournal.com |
| Turfgrass | Various | Including Rhizoctonia solani, Sclerotinia homoeocarpa | Broad-spectrum control nuturf.com.auturfculture.com.au |
Fungal Resistance Mechanisms and Management Strategies
Molecular Basis of Resistance Development
Resistance to triazole fungicides at the molecular level is primarily associated with genetic modifications that reduce the fungicide's ability to bind to its target enzyme, lanosterol (B1674476) 14-α-demethylase, which is essential for ergosterol (B1671047) biosynthesis in fungi. This enzyme is encoded by the CYP51 gene (also known as ERG11).
The most prevalent mechanism of azole resistance in fungi, particularly in species like Aspergillus fumigatus, involves mutations in the cyp51A gene. mdpi.com These alterations can manifest in several ways:
Point Mutations: Single nucleotide polymorphisms (SNPs) can lead to amino acid substitutions in the Cyp51A protein. mdpi.com These changes can alter the protein's structure, reducing its binding affinity for azole drugs. mdpi.com Commonly identified "hotspot" mutations include those at codons G54, M220, G138, and G448. mdpi.commdpi.com For instance, the G54W substitution can confer high-level resistance to certain azoles. nih.gov
Tandem Repeats (TR) in the Promoter Region: Insertions of tandem repeat sequences in the promoter region of the cyp51A gene can lead to its overexpression. mdpi.commdpi.com This overproduction of the target enzyme requires higher concentrations of the fungicide to achieve an inhibitory effect. mdpi.com
Combined Mutations: Often, the most potent resistance phenotypes arise from a combination of tandem repeats in the promoter and point mutations in the coding sequence. nih.gov The most frequently cited examples are the TR34/L98H and TR46/Y121F/T289A alleles. mdpi.comnih.gov The TR34/L98H mutation, which involves a 34-base pair tandem repeat in the promoter region coupled with a leucine-to-histidine substitution at codon 98, is a common cause of multi-azole resistance and is thought to have emerged from the environmental pressure of agricultural azoles. nih.govnih.goveuropa.eu
While cyp51A is the primary gene associated with resistance, mutations in other genes, such as cyp51B, have also been identified as contributing to the azole resistance profile in A. fumigatus. mdpi.com
A significant consequence of the described resistance mechanisms is the high potential for cross-resistance among different triazole fungicides. nih.govscielo.br Because most triazoles share a similar mode of action—inhibiting the Cyp51 enzyme—a mutation that confers resistance to one triazole is likely to reduce susceptibility to others. scielo.br
Studies have demonstrated that fungal strains with specific cyp51A mutations, such as TR34/L98H, exhibit resistance not only to medical triazoles but also to agricultural demethylase inhibitors (DMIs) like triticonazole. nih.govnih.govnih.gov The structural similarities between agricultural and medical triazoles are the underlying cause of this cross-resistance. nih.gov For example, laboratory experiments have shown that exposing A. fumigatus to agricultural triazoles can induce resistance mechanisms that also make the fungus resistant to clinical triazoles. nih.govnih.gov However, the level of cross-resistance can vary depending on the specific mutation and the fungal species. nih.govresearchgate.net For instance, the G54 and P216 mutations in A. fumigatus lead to cross-resistance to long-tailed azoles but may not affect susceptibility to short-tailed azoles. nih.gov Despite these variations, the general dynamic is that prolonged and widespread use of any single triazole can select for resistance that compromises the effectiveness of the entire class. researchgate.net
Environmental and Clinical Implications of Resistance
The development of triazole resistance is not confined to the specific location of its application. The interplay between agricultural and clinical environments and the spread of resistant strains have profound implications for public health and food security.
A growing body of evidence suggests a direct link between the use of azole fungicides in agriculture and the emergence of azole-resistant fungal infections in humans. aboutscience.eubiotech-asia.org The hypothesis is that the extensive use of agricultural azoles, such as triticonazole, creates a selective pressure in the environment that favors the emergence and proliferation of resistant fungal strains, particularly A. fumigatus. nih.govaboutscience.eu These resistant strains, which are ubiquitous in environments like soil, can then be inhaled by humans. nih.govaboutscience.eu
This environmental route of resistance acquisition is particularly concerning for azole-naïve patients who develop infections with resistant strains without having had prior azole therapy. nih.goveuropa.eu The TR34/L98H mutation is a key piece of evidence for this link, as it is frequently found in both environmental and clinical isolates of A. fumigatus. nih.gov The molecular structure of several agricultural DMIs, including tebuconazole, propiconazole, and difenoconazole, is very similar to medical triazoles, which facilitates the selection of cross-resistant strains in the environment. europa.eunih.gov This connection highlights how agricultural practices can directly impact human health by limiting treatment options for life-threatening fungal diseases. biotech-asia.org
Resistant fungal strains are increasingly being detected in various environmental niches. nih.govscielo.br The non-rational use of site-specific fungicides like triazoles in agriculture is a major risk factor for the development of antifungal resistance. nih.govscielo.br Azole fungicides can persist in soil and aquatic environments for months, continuously exerting selective pressure on the local fungal microbiota. nih.gov
Environmental surveys have identified azole-resistant A. fumigatus in agricultural soils, compost, and other natural settings. aboutscience.eu For example, a study in India found that 43.7% of Aspergillus isolates from agricultural soil samples were resistant to azoles. aboutscience.eu The spread of these resistant populations can be facilitated if the resistance mechanism does not impose a significant fitness cost on the fungus, allowing it to compete with susceptible wild-type strains. scielo.br The emergence of resistance in plant pathogens like Zymoseptoria tritici, which causes Septoria blotch in wheat, is a major threat to crop production. rjraap.com The increasing prevalence of DMI-resistant strains in agroecosystems necessitates continuous monitoring and adaptation of disease control strategies to prevent widespread crop failure. rjraap.comokstate.edu
Mitigation Strategies for Resistance Management
To preserve the long-term efficacy of triticonazole and other triazole fungicides, a multi-pronged approach to resistance management is essential. These strategies, often promoted by regulatory bodies and advisory committees like the Fungicide Resistance Action Committee (FRAC), aim to reduce the selection pressure that drives resistance development. europa.eubasf.ca
Key mitigation strategies include:
Alternation and Tank-Mixing: Rotating the use of Group 3 fungicides (DMIs like triticonazole) with fungicides from different chemical groups that have different modes of action is a cornerstone of resistance management. basf.ca This prevents the continuous selection for a single resistance mechanism. Similarly, using tank mixtures with a multi-site fungicide or another effective site-specific fungicide can help control pathogens and delay resistance. basf.ca
Adherence to Label Recommendations: It is critical to use fungicides according to the manufacturer's label, respecting the recommended rates and application intervals. regulations.gov Reducing rates or extending intervals can expose fungi to sublethal doses, which may accelerate the selection of resistant mutants. Conversely, if a product's effectiveness declines, the use rate should not be increased; instead, a switch to a fungicide with a different mode of action is recommended. basf.ca
Monitoring: Regular monitoring of fungal populations for shifts in sensitivity to fungicides is crucial for early detection of resistance. basf.ca If reduced sensitivity is suspected, it should be reported to local extension specialists or manufacturers to inform regional resistance management strategies. basf.ca
Limiting Use: For certain applications, such as on golf course turf, reducing the maximum application rate can be a required mitigation measure to protect the environment and slow resistance development. canada.ca
Implementing these strategies is vital to combat the growing problem of fungicide resistance and to maintain the viability of triticonazole as a tool for disease control in agriculture. okstate.eduokstate.edu
Integrated Fungicide Rotation Programs with Diverse Modes of Action
Integrated pest management (IPM) strategies are crucial for mitigating the development of fungicide resistance. A primary component of IPM is the implementation of fungicide rotation programs that utilize products with different modes of action. bayer.us Triticonazole is classified by the Fungicide Resistance Action Committee (FRAC) as a Group 3 fungicide. basf.cacdms.net Its mode of action is the inhibition of sterol biosynthesis in fungal cell membranes, specifically targeting the C14-demethylase enzyme (DMI). cdms.net
The repeated and exclusive use of fungicides from a single FRAC group, such as Group 3, increases the selection pressure on fungal populations, which can lead to the survival and proliferation of less sensitive or resistant strains. cdms.net To counteract this, a fundamental resistance management strategy is to rotate or use tank-mixes of fungicides with different FRAC codes. purdue.eduamazonaws.com This approach ensures that pathogens are targeted by different biochemical pathways, reducing the likelihood of resistance developing to any single mode of action. ballpublishing.com
For instance, a program might involve alternating applications of a Group 3 fungicide like triticonazole with fungicides from Group 11 (Quinone outside Inhibitors, QoIs) or Group 7 (Succinate Dehydrogenase Inhibitors, SDHIs). bayer.us Product labels often provide specific guidance on rotation; for example, after a maximum of two or three sequential applications of a Group 3 fungicide, it is recommended to switch to an effective non-Group 3 fungicide for at least the next two applications. cdms.net
Some commercial formulations are pre-packaged mixtures that incorporate multiple modes of action in a single product. A notable example is a seed treatment product that combines triticonazole (Group 3) with pyraclostrobin (B128455) (Group 11) and metalaxyl (B1676325) (Group 4). basf.ca This combination product provides broad-spectrum disease control by targeting different fungal metabolic pathways simultaneously, which is an effective strategy to delay the onset of resistance. basf.ca
Table 1: Example of a Fungicide Rotation Program Incorporating Triticonazole
| Active Ingredient | FRAC Group | Mode of Action | Role in Rotation |
|---|---|---|---|
| Triticonazole | 3 | Demethylation Inhibitor (DMI) | Primary DMI fungicide. basf.cacdms.net |
| Pyraclostrobin | 11 | Quinone outside Inhibitor (QoI) | Rotation partner targeting fungal respiration. basf.ca |
| Metalaxyl | 4 | Phenylamide (PA) | Rotation partner targeting nucleic acid synthesis. basf.ca |
This table illustrates a conceptual rotation and combination strategy. Actual programs should be based on local conditions, target pathogens, and product labels.
Research on Enantiomer-Specific Application for Reduced Resistance Risk
Triticonazole is a chiral compound, existing as two non-superimposable mirror-image isomers known as enantiomers: (R)-triticonazole and (S)-triticonazole. mdpi.com The commercial product is typically sold as a racemic mixture, containing equal amounts of both enantiomers. mdpi.com However, research has revealed significant differences in the fungicidal activity and biological effects of the individual enantiomers. mdpi.comfigshare.com
Studies have consistently shown that the (R)-enantiomer of triticonazole exhibits significantly higher fungicidal potency against a wide range of plant pathogens compared to the (S)-enantiomer. figshare.comacs.orgnih.gov For example, one study found that (R)-triticonazole was 3.11 to 82.89 times more potent than its (S)-counterpart against nine different phytopathogens. figshare.com The enhanced activity of the (R)-enantiomer is attributed to its stronger binding affinity to the target enzyme, CYP51, which is crucial for ergosterol biosynthesis in fungi. figshare.comresearchgate.net
Table 2: Comparative Fungicidal Activity of Triticonazole Enantiomers
| Pathogen/Target | Finding | Reference |
|---|---|---|
| Nine Phytopathogens* | (R)-triticonazole was 3.11–82.89 times more potent than the (S)-enantiomer. | figshare.com |
| Ergosterol Biosynthesis | Inhibition by (R)-triticonazole was 1.80–7.34 times higher than by the (S)-enantiomer. | figshare.com |
| Two Smut Fungi | (R)-TRZ demonstrated the highest fungicidal activity. | acs.orgnih.gov |
*Pathogens studied included Rhizoctonia solani, Fusarium verticillioide, Botrytis cinerea, and others. figshare.com
Environmental Fate and Ecotoxicological Impact Studies
Environmental Persistence and Degradation Pathways
Triticonazole exhibits varying degrees of persistence in environmental compartments, with degradation influenced by biological and physicochemical processes.
Triticonazole is considered persistent in aerobic soil and water. Its aerobic soil metabolism half-lives (DT50) vary significantly depending on soil type and conditions, ranging from 3.7 to 429 days mdpi.comresearchgate.net and from 81 to 715 days in warm temperatures (20-25°C) regulations.gov. Field studies indicate an average half-life exceeding 100 days, suggesting a strong potential for accumulation in soil and other matrices mdpi.comresearchgate.net. Under laboratory conditions, triticonazole degrades slowly under anaerobic conditions mdpi.comresearchgate.net.
Specific aerobic half-life values reported for triticonazole in different soil types at 22 ± 2°C include:
Clay loam soil: 141 days epa.gov
Sandy loam soil: 301 days epa.gov
Loamy sand soil: 349 days epa.gov
Mineralization of triticonazole in Grignon soil has been observed to be very slow, with less than 5% mineralization after 133 days of incubation at 22°C researchgate.net.
Table 1: Aerobic Half-Lives (DT50) of Triticonazole in Various Soil Environments
| Soil Type | Temperature (°C) | DT50 (days) | Reference |
| Clay Loam | 22 ± 2 | 141 | epa.gov |
| Sandy Loam | 22 ± 2 | 301 | epa.gov |
| Loamy Sand | 22 ± 2 | 349 | epa.gov |
| General Soil | 20-25 | 81-715 | regulations.gov |
| General Soil | Aerobic | 3.7-429 | mdpi.comresearchgate.net |
| Field Average | - | >100 | mdpi.comresearchgate.net |
Triticonazole is a racemic compound, meaning the commercial product contains equal amounts of its two stereoisomers, (R)- and (S)-triticonazole mdpi.comuns.ac.rsresearchgate.net. Residues of triticonazole have been detected in various vegetables, fruits, and even drinking water mdpi.comuns.ac.rsresearchgate.net. Research indicates that the degradation of triticonazole can be stereoselective in plant matrices. Field studies have shown that (S)-triticonazole tends to be more persistent than (R)-triticonazole in fruits and vegetables researchgate.netacs.org.
Specific examples of stereoselective degradation include:
(R)-triticonazole was preferentially degraded in Chinese cabbage, cucumber, tomato, and spinach researchgate.net.
(S)-triticonazole exhibited higher degradation rates in pears, peaches, and jujube researchgate.net.
Furthermore, the half-lives of the racemic mixture in plant tissues such as stems, grains, and leaves, as well as in soils, have been observed to be shorter than those of the individual enantiomers, suggesting complex degradation dynamics acs.org. Methods for enantioseparation and determination of triticonazole enantiomers in fruits, vegetables, and soil have been developed to study these dynamics nih.govresearchgate.net.
Table 2: Stereoselective Degradation of Triticonazole Enantiomers in Plant Matrices
| Plant Matrix | Preferentially Degraded Enantiomer | Reference |
| Chinese Cabbage | (R)-triticonazole | researchgate.net |
| Cucumber | (R)-triticonazole | researchgate.net |
| Tomato | (R)-triticonazole | researchgate.net |
| Spinach | (R)-triticonazole | researchgate.net |
| Pears | (S)-triticonazole | researchgate.net |
| Peaches | (S)-triticonazole | researchgate.net |
| Jujube | (S)-triticonazole | researchgate.net |
Triticonazole demonstrates varying stability under different aqueous conditions. Its aqueous hydrolysis half-life (DT50) at 20°C and pH 7 is reported as 7.4 days, indicating it is a non-persistent pollutant under these specific conditions mdpi.comherts.ac.uk. However, it has also been reported as stable after 30 days of hydrolysis at pH 5, 7, and 9 at 25°C, suggesting stability across a range of environmental pH values mdpi.comresearchgate.netresearchgate.net.
Regarding photolysis, the aqueous photolysis DT50 at pH 7 is 300 days, indicating that triticonazole is generally stable to photodegradation in water mdpi.comherts.ac.ukresearchgate.net. Another source, however, indicates a photolysis half-life of 92 days, suggesting resistance to degradation by photolysis in soil and water regulations.gov. Both hydrolysis and photodegradation are considered to have negligible or limited contributions to the removal of triticonazole in systems like constructed wetlands mdpi.com.
Table 3: Stability of Triticonazole under Aqueous Hydrolysis and Photolysis Conditions
| Degradation Process | Conditions | DT50 (days) | Stability/Persistence | Reference |
| Aqueous Hydrolysis | 20°C, pH 7 | 7.4 | Non-persistent | mdpi.comherts.ac.uk |
| Aqueous Hydrolysis | 25°C, pH 5, 7, 9 (30 days) | Stable | Stable | mdpi.comresearchgate.netresearchgate.net |
| Aqueous Photolysis | pH 7 | 300 | Stable | mdpi.comherts.ac.ukresearchgate.net |
| Photolysis | - | 92 | Resistant | regulations.gov |
Ecosystemic Effects on Non-Target Organisms
The application of triticonazole can influence non-target organisms within the ecosystem, particularly affecting soil microbial communities and their enzymatic activities.
The impact of triticonazole on specific soil enzyme activities has been investigated, revealing mixed effects. When barley and wheat seeds treated with various doses of triticonazole were sown in chernozem soil, decreases in dehydrogenase and phosphatase activities were observed mdpi.comuns.ac.rsnih.gov. In contrast, urease activity showed an increase under these same conditions mdpi.comuns.ac.rsnih.gov. For these enzyme activities to recover, at least 21 days were necessary mdpi.comnih.gov. It was noted that there were no significant differences in enzyme activities between different triticonazole doses in this particular study mdpi.com. However, enzyme activities were consistently lower in soil samples containing barley seeds treated with triticonazole compared to those with wheat seeds, which could be attributed to differences in seed morphology, fungicide absorption, and distinct root metabolic activities mdpi.com.
Another study reported that triticonazole decreased dehydrogenase activity, did not significantly affect phosphatase activity, but increased urease activity mdpi.com. This suggests that the impact on phosphatase activity may vary depending on experimental conditions or soil characteristics. No specific information was available regarding the effects of triticonazole stereoisomers on soil enzymes, although computational analyses indicated no significant differences in the interaction energies of the stereoisomers with soil enzymes mdpi.comuns.ac.rsnih.gov.
Table 4: Effects of Triticonazole on Key Soil Enzyme Activities
| Enzyme Activity | Observed Effect (General) | Recovery Time (if applicable) | Specific Notes/Variations | Reference |
| Dehydrogenase | Decrease | ≥ 21 days | Lower with barley seeds | mdpi.comuns.ac.rsnih.govmdpi.com |
| Phosphatase | Decrease | ≥ 21 days | Lower with barley seeds; one study reported no effect mdpi.com | mdpi.comuns.ac.rsnih.govmdpi.com |
| Urease | Increase | ≥ 21 days | Lower with barley seeds | mdpi.comuns.ac.rsnih.govmdpi.com |
Metabolism and Toxicological Research in Biological Systems
Mammalian Metabolism and Pharmacokinetics
The study of how triticonazole is absorbed, distributed, metabolized, and eliminated in mammals is crucial for understanding its potential effects.
Absorption, Distribution, and Elimination Kinetics in Model Organisms
In model organisms such as rats, triticonazole exhibits specific pharmacokinetic properties. Following oral administration, absorption can be limited, with a significant portion of the compound being excreted unchanged in the feces. For instance, after a high dose, triticonazole was the primary compound found in fecal extracts within 24 hours, suggesting limited absorption. publications.gc.ca Dermal absorption is also minimal. epa.gov
Once absorbed, triticonazole is distributed to various organs. nih.gov Studies with other triazole fungicides have shown distribution to major organs like the liver, kidneys, and gastrointestinal tract. nih.gov Elimination occurs through both urine and feces. publications.gc.caresearchgate.net In rats, urinary excretion of triticonazole enantiomers showed that the S-(+)-enantiomer was preferentially excreted. researchgate.net The total cumulative percentage of triticonazole enantiomers recovered in urine and feces was 64.00 ± 0.13% and 13.70 ± 0.32%, respectively. researchgate.net
Interactive Data Table: Pharmacokinetic Parameters of Triticonazole in Rats
| Parameter | Value | Source |
| Route of Administration | Oral | publications.gc.ca |
| Primary Excretion Route | Feces | publications.gc.ca |
| Urinary Excretion | Preferential excretion of S-(+)-enantiomer | researchgate.net |
| Total Urinary Excretion | 64.00 ± 0.13% | researchgate.net |
| Total Fecal Excretion | 13.70 ± 0.32% | researchgate.net |
| Dermal Absorption | Minimal (<2% of administered dose) | epa.gov |
Identification of Metabolites and Metabolic Pathways
The metabolism of triticonazole in mammals involves several key pathways. A primary metabolic route is hydroxylation at various positions on the molecule. publications.gc.ca In rats, urine can contain up to 12 different metabolites, which are primarily derivatives of the parent compound. publications.gc.ca
Common metabolites for triazole fungicides, including triticonazole, are 1,2,4-triazole (B32235), triazole alanine, and triazole acetic acid. scbt.comepa.gov These are formed when the triazole ring is cleaved from the parent compound through biological or chemical processes. scbt.comepa.gov In rats and livestock, 1,2,4-triazole is a stable, terminal metabolite. scbt.comepa.gov The formation of these metabolites is dependent on the specific parent triazole compound. scbt.comepa.gov
Perturbation of Endogenous Metabolic Pathways
Triticonazole and other conazole fungicides can disrupt endogenous metabolic pathways, particularly in the liver. scbt.com Evidence suggests that these compounds can interfere with xenobiotic and fatty acid metabolism. scbt.com This perturbation is thought to be a potential mechanism for observed toxicological effects. scbt.com The disruption of these pathways can lead to an accumulation of lipids in the liver (steatosis) and other metabolic disturbances. mdpi.comfrontiersin.org
Stereoselective Toxicological Endpoints
Triticonazole is a chiral compound, existing as (R)- and (S)-enantiomers. mdpi.com These enantiomers can exhibit different toxicological effects.
Differential Toxicity of (R)- and (S)-Enantiomers to Non-Target Organisms
Research has shown that the enantiomers of triticonazole display different levels of toxicity to non-target organisms. acs.orgnih.gov Generally, the (S)-enantiomer of triticonazole exhibits higher acute toxicity to both aquatic and terrestrial non-target organisms compared to the (R)-enantiomer and the racemic mixture (an equal mixture of both). mdpi.comacs.orgnih.gov For example, the (S)-enantiomer was found to be more toxic to the algae Chlorella pyrenoidosa. zaas.org
Interactive Data Table: Comparative Acute Toxicity of Triticonazole Enantiomers
| Organism Type | Enantiomer with Higher Toxicity | Source |
| Aquatic Organisms | (S)-Triticonazole | mdpi.comacs.orgnih.gov |
| Terrestrial Organisms | (S)-Triticonazole | mdpi.comacs.orgnih.gov |
| Chlorella pyrenoidosa (algae) | (S)-Triticonazole | zaas.org |
Enantiomer-Specific Effects on Enzyme Inhibition
The enantiomers of triticonazole can also have different effects on enzyme activity, including key human enzymes like cytochromes P450 (CYPs) and glutathione (B108866) S-transferases (GSTs).
A computational study predicted that both enantiomers of triticonazole could potentially inhibit human cytochromes, specifically CYP2C9 and CYP2C19. mdpi.com The study also suggested that the (S)-enantiomer had higher interaction energies with human cytochromes and plasma proteins compared to the (R)-enantiomer. mdpi.comnih.gov This differential interaction with CYPs, which are crucial for metabolizing foreign compounds, highlights a stereoselective toxicological mechanism. mdpi.comnih.gov
Glutathione S-transferases are another family of enzymes important for detoxification. plos.orgmdpi.com While direct studies on the enantiomer-specific inhibition of GSTs by triticonazole are limited, the principle of stereoselectivity in enzyme inhibition is well-established for many chiral compounds. nih.gov Given the differential interactions observed with CYPs, it is plausible that triticonazole enantiomers could also exhibit stereoselective effects on GST activity. mdpi.comnih.gov
Influence on Cellular Energy Metabolism and Oxidative Stress
Research into the enantiomers of triticonazole, (R)- and (S)-triticonazole, has revealed impacts on cellular energy metabolism. In studies using honeybees (Apis mellifera), long-term exposure to both enantiomers resulted in a significant decrease in thoracic ATP content. researchgate.net Specifically, the S-TRZ enantiomer appeared to have a more pronounced effect on energy metabolism, disrupting a greater number of genes associated with the TCA cycle and glycolysis/glycogenesis. researchgate.net It also exerted a stronger effect on key energy metabolic pathways, including nitrogen metabolism, sulfur metabolism, and oxidative phosphorylation. researchgate.netresearchgate.net
Pathway analysis indicated that both enantiomers could affect genes involved in alanine, aspartate, and glutamate (B1630785) metabolism, as well as drug metabolism via cytochrome P450. researchgate.netresearchgate.net Further studies have pointed to triticonazole exposure leading to oxidative stress responses. freekaoyan.com This aligns with broader findings for fungicidal drugs, which can induce an abrupt increase in mitochondrial activity, leading to the overproduction of toxic reactive oxygen species (ROS) in a manner dependent on the TCA cycle and the electron transport chain. nih.gov
Developmental and Reproductive Toxicology Studies
A consistent finding across multiple species in subchronic and chronic studies is the effect of triticonazole on body weight. regulations.govfederalregister.gov In multi-generational reproductive studies in rats, offspring toxicity included decreased pup body weights. regulations.gov Similarly, studies on the triazole metabolite, 1,2,4-triazole, also found decreased body weight and body weight gain in offspring. scbt.com
Developmental toxicity studies have identified specific effects on skeletal formation. In rat fetuses, exposure was associated with an increase in supernumerary (extra) ribs. regulations.govpublications.gc.cafederalregister.gov In developmental studies on rabbits, observed effects included cranial variations and skeletal variations such as the elongation of the acromion processes in fetuses. publications.gc.cafederalregister.gov
| Species | Observed Effect | Citation |
|---|---|---|
| Rat (Offspring) | Decreased body weight/body weight gain | regulations.govfederalregister.gov |
| Rat (Fetus) | Increased incidence of supernumerary ribs | regulations.govpublications.gc.cafederalregister.gov |
| Rabbit (Offspring) | Decreased body weight/body weight gain | federalregister.gov |
| Rabbit (Fetus) | Cranial variations, elongation of acromion processes | publications.gc.cafederalregister.gov |
Reproductive toxicology studies have indicated that triticonazole exposure can impact fertility and fetal development. In a rat reproduction study, parental toxicity manifested as decreased body weight and adrenal lesions, while reproductive toxicity was expressed as decreased fertility. regulations.gov At high doses in studies involving dogs, rats, and mice, changes in reproductive organs such as ovaries and testes were noted, although these were not accompanied by corresponding histopathological changes. publications.gc.ca
In terms of fetal and embryonic effects, developmental toxicity studies in rabbits revealed abortions and increased pre- and post-implantation losses. regulations.govfederalregister.govgovinfo.gov In rats, a two-generation reproduction study showed decreased pup survival and a decreased viability index in offspring, although these effects occurred at dose levels that were also toxic to the maternal animals. publications.gc.ca Animal studies have suggested that exposure may lead to toxic effects on the development of the fetus. scbt.com
| Endpoint | Species | Finding | Citation |
|---|---|---|---|
| Fertility | Rat | Decreased fertility observed in reproduction study | regulations.gov |
| Fetal/Embryonic Viability | Rabbit | Abortions, increased pre- and post-implantation losses | regulations.govfederalregister.gov |
| Offspring Survival | Rat | Decreased pup survival and viability index | regulations.govpublications.gc.ca |
| Reproductive Organs | Dog, Rat, Mouse | Changes in organ weights (ovaries, testes) at high doses | publications.gc.ca |
The available toxicological database for triticonazole has led regulatory bodies to conclude that there are no significant concerns for neurotoxicity. regulations.govfederalregister.gov Standard subchronic and developmental toxicity studies did not indicate that triticonazole is a neurotoxic chemical, and therefore a specific developmental neurotoxicity (DNT) study was not deemed necessary. federalregister.govgovinfo.gov In a subchronic neurotoxicity study in rats, microscopy revealed no changes related to the administration of triticonazole. govinfo.gov
However, an acute neurotoxicity study in rats did note an increase in motor activity in both males and females at a high dose. regulations.gov While triticonazole itself has not been identified as a neurotoxicant, its metabolite, 1,2,4-triazole, has been shown to target the central and peripheral nervous systems, causing effects such as decreased brain weight in the offspring of exposed animals. scbt.com In contrast, another metabolite, triazole alanine, showed no evidence of causing neurotoxicity. scbt.com
Carcinogenicity and Mutagenicity Assessments
Triticonazole has been evaluated for its carcinogenic potential in multiple rodent studies. Based on carcinogenicity studies in both rats and mice, the U.S. Environmental Protection Agency (EPA) has classified triticonazole as “not likely to be carcinogenic to humans”. regulations.govfederalregister.gov This classification is based on the absence of a treatment-related increase in tumor incidence in these comprehensive studies. regulations.govfederalregister.gov A carcinogenicity study in mice showed no evidence of compound-induced carcinogenicity and no significant increase in the incidence of neoplastic lesions. federalregister.gov
Furthermore, a battery of in vivo and in vitro assays concluded that triticonazole did not cause mutagenicity or genotoxicity. regulations.govgovinfo.gov An in silico (computational) analysis also predicted triticonazole to be "non-mutagenic". istanbul.edu.trdergipark.org.tr However, a separate computational study suggested that the (R)-TTZ enantiomer could have carcinogenic potential, a finding that contrasts with the results from animal studies. mdpi.com
| Assessment Type | Species/System | Result | Citation |
|---|---|---|---|
| Carcinogenicity | Rat | No treatment-related increase in tumor incidence | regulations.govfederalregister.gov |
| Carcinogenicity | Mouse | No evidence of compound-induced carcinogenicity | federalregister.govfederalregister.gov |
| Mutagenicity/Genotoxicity | In vitro & In vivo assays | Negative for mutagenicity and genotoxicity | regulations.govgovinfo.gov |
| Regulatory Classification | Overall Assessment (U.S. EPA) | "Not likely to be carcinogenic to humans" | regulations.govfederalregister.gov |
| Computational Prediction | In silico model | (R)-TTZ enantiomer predicted to have carcinogenic potential | mdpi.com |
Analysis of Mutagenic and Genotoxic Potential in In Vitro and In Vivo Assays
Triticonazole has been evaluated through a standard battery of in vitro (in a controlled environment outside a living organism) and in vivo (in a living organism) assays to determine its potential to cause gene mutations or chromosomal damage. Regulatory bodies worldwide require this testing to identify substances that could pose a genotoxic or carcinogenic risk. ljmu.ac.ukkobia.kr The overwhelming evidence from these studies indicates that triticonazole is not mutagenic or genotoxic. regulations.gov
A comprehensive review of genotoxicity data for 66 triazole pesticides, including compounds structurally related to triticonazole, found that all were negative in the bacterial reverse mutation assay (Ames test). ljmu.ac.uk While some positive results were noted in in vitro chromosomal aberration assays for certain triazoles, subsequent in vivo micronucleus tests for these compounds were consistently negative. ljmu.ac.uk This pattern suggests that the in vitro findings for chromosomal damage are not indicative of a genotoxic hazard in whole organisms. ljmu.ac.uk
The standard battery of tests for genotoxicity typically includes:
Bacterial Reverse Mutation Assay (Ames Test): This in vitro test uses strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) to detect gene mutations. vivotecnia.comnib.sioecd.org Studies have shown triticonazole to be negative in this assay, indicating it does not cause point mutations in bacterial systems. ljmu.ac.uk
In Vitro Mammalian Chromosomal Aberration Test: This assay assesses the potential of a substance to cause structural damage to chromosomes in cultured mammalian cells. eurofins.deoecd.orgcriver.comnucro-technics.com While some triazoles have shown activity in this test, this is often associated with cytotoxic concentrations and is not typically reflected in in vivo studies. ljmu.ac.ukeuropa.eu
In Vivo Mammalian Erythrocyte Micronucleus Test: This key in vivo assay detects damage to chromosomes or the mitotic spindle in the bone marrow cells of rodents. nucro-technics.comoecd.orgnih.govcriver.com An increase in micronucleated erythrocytes indicates that a substance is genotoxic in vivo. nucro-technics.com Triticonazole and other triazoles have consistently tested negative in this assay, demonstrating a lack of genotoxic activity in a whole animal system. ljmu.ac.ukregulations.gov
Table 1: Summary of Genotoxicity Assays for Triticonazole
\Note: While some related triazole fungicides have produced positive results in vitro, these are not confirmed in subsequent in vivo testing and are not considered indicative of a genotoxic hazard in humans. ljmu.ac.uk*
Understanding Epigenetic Modes of Action in Tumorigenesis
The tumorigenic effects observed in rodents following exposure to high doses of certain conazole fungicides, including triticonazole, are understood to occur through non-genotoxic, epigenetic modes of action. researchgate.netoup.com This means that the mechanism does not involve direct interaction with or damage to DNA, but rather heritable changes in gene expression that occur without altering the underlying DNA sequence. nih.govcsic.es The primary epigenetic pathways implicated for triticonazole and other conazoles involve the perturbation of liver and thyroid homeostasis. researchgate.net
Liver-Mediated Epigenetic Effects:
The liver is a primary target organ for triticonazole toxicity. regulations.govnih.gov The key molecular initiating event is the activation of nuclear receptors, particularly the Constitutive Androstane Receptor (CAR) and the Pregnane X Receptor (PXR). researchgate.netnih.govnih.gov
CAR/PXR Activation: Triticonazole, like other conazoles, can activate CAR and PXR. nih.govnih.gov These receptors are sensors that regulate the expression of a wide array of genes involved in the metabolism and detoxification of foreign substances (xenobiotics). mdpi.comsemanticscholar.org
Induction of Cytochrome P450 (CYP) Enzymes: Activation of CAR/PXR leads to a significant induction of Phase I metabolic enzymes, most notably those in the Cytochrome P450 family (e.g., CYP2B, CYP3A). researchgate.netoup.com
Downstream Cellular Effects: This sustained enzyme induction results in chronic cellular stress and a cascade of downstream effects, including increased hepatocyte proliferation (cell division), hepatocellular hypertrophy (increase in cell size), and alterations in fatty acid metabolism. nih.govresearchgate.net
Epigenetic Modifications and Tumor Promotion: This state of chronic cell proliferation and metabolic disruption is a promotional environment for the development of liver tumors. The process is linked to specific epigenetic changes. For instance, the activation of CAR has been shown to cause altered DNA methylation patterns in the promoter regions of genes within precancerous liver lesions and tumors. nih.gov These epigenetic alterations can silence tumor suppressor genes or activate oncogenes, contributing to the selective clonal expansion of initiated cells and ultimately leading to tumor formation.
This pathway, from nuclear receptor activation to altered gene expression, cell proliferation, and epigenetic modification, represents a well-established non-genotoxic mode of action for liver tumorigenesis in rodents.
Thyroid Homeostasis Perturbation:
Conazole fungicides can also disrupt the endocrine system by interfering with hormone synthesis. nih.govmst.dkfrontiersin.org The primary mechanism is the inhibition of CYP enzymes involved in steroidogenesis, such as aromatase (CYP19), which converts androgens to estrogens. nih.govresearchgate.net This disruption of steroid hormone balance can indirectly affect the hypothalamic-pituitary-thyroid (HPT) axis, leading to thyroid perturbation. researchgate.net While the direct link to specific epigenetic events in tumorigenesis is less defined than the liver pathway, chronic disruption of thyroid hormone signaling is recognized as a potential contributor to thyroid tumors in rodents, representing another plausible epigenetic mode of action.
Table 2: Chemical Compounds Mentioned
Advanced Research Methodologies and Computational Approaches
Analytical Techniques for Enantiomer Separation and Quantification
The separation and quantification of individual enantiomers of triticonazole from complex environmental and biological matrices are essential for understanding their differential fate, transport, and toxicity.
High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is a robust technique for the analysis of triticonazole residues. For complex matrices such as fruits, vegetables, and soil, effective sample preparation is critical to remove interfering substances. nih.gov Methodologies often employ solid-phase extraction (SPE) for cleanup. nih.gov Chromatographic separation of triticonazole enantiomers has been successfully achieved using polysaccharide-based chiral stationary phases (CSPs). For instance, a cellulose tris(3-chloro-4-methyl phenyl carbamate) column has demonstrated excellent enantioseparation of triticonazole. nih.gov
A typical HPLC-UV method for the analysis of triticonazole residues might involve the following:
| Parameter | Condition |
| Column | Cellulose tris(3-chloro-4-methyl phenyl carbamate) |
| Mobile Phase | n-Hexane/Isopropanol |
| Detection | UV Absorbance |
| Sample Preparation | Solid-Phase Extraction (SPE) |
This table provides a general overview of typical HPLC-UV conditions for triticonazole residue analysis.
The development of sensitive and reliable enantioselective methods is crucial for monitoring the stereospecific behavior of triticonazole in biological and environmental systems. nih.gov An efficient and novel enantioseparation and determination method was developed to quantify the enantiomers of triticonazole in fruit, vegetable, and soil samples. nih.gov Under optimal chromatographic conditions, the enantiomers were completely separated on a cellulose tris(3-chloro-4-methyl phenyl carbamate) column with high resolution (Rs=14.04). nih.gov The method achieved low limits of detection (LODs) ranging from 0.0012 to 0.0031 mg/kg and limits of quantification (LOQs) from 0.0036 to 0.0091 mg/kg for the two enantiomers, which are below the maximum residue levels established in Japan. nih.gov Furthermore, the absolute configuration of the eluted enantiomers was determined, with the first enantiomer being confirmed as (+)-(S)-triticonazole. nih.gov
In Silico Modeling and Predictive Toxicology
Computational approaches, including in silico modeling and predictive toxicology, offer valuable insights into the potential risks associated with triticonazole enantiomers without the need for extensive animal testing. nih.gov
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. pensoft.net This method is instrumental in understanding the stereoselective interactions between triticonazole enantiomers and their biological targets. Studies have shown that both (R)- and (S)-triticonazole can bind to human plasma proteins and are potential inhibitors of human cytochromes. nih.gov While there were no significant differences in the interaction energies of the stereoisomers with soil enzymes, (S)-TTZ exhibited higher interaction energies with plasma proteins and human cytochromes. nih.gov
| Target Protein | (R)-Triticonazole Binding Energy | (S)-Triticonazole Binding Energy |
| Human Plasma Proteins | Lower | Higher |
| Human Cytochromes | Lower | Higher |
| Soil Enzymes | No Significant Difference | No Significant Difference |
This table summarizes the differential binding energies of triticonazole enantiomers with various target proteins as determined by molecular docking studies.
Computational tools are employed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of triticonazole enantiomers. nih.gov These assessments have indicated that triticonazole could penetrate the blood-brain barrier and inhibit CYP2C9 and CYP2C19. nih.gov Predictions also suggest potential for skin sensitization, carcinogenicity, and moderate endocrine-disrupting effects. nih.gov Distinct toxicological profiles for each enantiomer have been identified, with (R)-TTZ being associated with skin sensitization, carcinogenicity, and respiratory toxicity. nih.gov
| Toxicological Endpoint | (R)-Triticonazole | (S)-Triticonazole |
| Skin Sensitization | Predicted | Not Predicted |
| Carcinogenicity | Predicted | Not Predicted |
| Respiratory Toxicity | Predicted | Not Predicted |
| Cardiotoxicity | Predicted | Predicted |
| Endocrine Disruption | Low Potential | Low Potential |
This table outlines the predicted toxicological endpoints for the stereoisomers of triticonazole based on computational assessments.
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are valuable tools in predictive toxicology and environmental risk assessment of pesticides like triticonazole. researchgate.net For triazole fungicides, QSAR models have been developed to predict their acute toxicity to various organisms. researchgate.net These models often incorporate descriptors related to the molecule's hydrophobicity, shape, and size, which are important factors influencing toxic effects. researchgate.net By establishing a relationship between molecular descriptors and toxicity, QSAR can be used to estimate the potential environmental risk of new and existing triazole compounds. researchgate.netfrontiersin.org
Omics Technologies in Toxicological and Mechanistic Studies
Advanced "omics" technologies, including transcriptomics, metabolomics, and proteomics, are providing unprecedented insights into the toxicological and mechanistic aspects of triticonazole exposure. These high-throughput approaches allow for a comprehensive analysis of the molecular changes occurring within an organism, offering a deeper understanding of the pathways and processes affected by this widely used fungicide.
Transcriptomic Profiling of Exposed Organisms to Elucidate Gene Expression Changes
Transcriptomics, the study of the complete set of RNA transcripts produced by an organism, has been instrumental in identifying the genes and genetic pathways that are altered in response to triticonazole exposure. This technology provides a snapshot of the cellular response at the gene expression level, revealing the molecular mechanisms of action and potential toxicological effects.
In a study on honeybees (Apis mellifera), transcriptomic analysis revealed that both the S- and R-enantiomers of triticonazole significantly altered gene expression. mdpi.com Exposure to S-Triticonazole resulted in the differential expression of 584 genes, while R-Triticonazole affected 332 genes. mdpi.com Pathway analysis indicated that both enantiomers could impact genes involved in transport, as well as metabolic pathways such as alanine, aspartate, and glutamate (B1630785) metabolism; drug metabolism - cytochrome P450; and the pentose phosphate pathway. mdpi.com Notably, S-Triticonazole had a more pronounced effect on energy metabolism, disrupting a greater number of genes associated with the TCA cycle, glycolysis/gluconeogenesis, nitrogen metabolism, sulfur metabolism, and oxidative phosphorylation. mdpi.com
Another significant area of transcriptomic research has been the investigation of triticonazole's endocrine-disrupting properties. In a study on male rat fetuses, developmental exposure to triticonazole led to marked changes in the transcriptome of the external genitalia. nih.gov Specifically, 190 differentially expressed genes (DEGs) were identified in the perineum and genital tubercle of triticonazole-exposed animals compared to controls. nih.gov The expression patterns of these genes, which included known androgen receptor (AR) and estrogen receptor (ER) target genes, were altered at different gestational days. nih.gov This research highlights the utility of transcriptomics in understanding the molecular underpinnings of triticonazole's anti-androgenic effects on developing tissues. nih.gov
Table 1: Summary of Transcriptomic Studies on Triticonazole Exposure
| Organism | Enantiomer(s) | Number of Differentially Expressed Genes (DEGs) | Key Affected Pathways | Reference |
|---|---|---|---|---|
| Honeybee (Apis mellifera) | S-Triticonazole | 584 | Energy metabolism (TCA cycle, glycolysis), Nitrogen metabolism, Sulfur metabolism, Oxidative phosphorylation | mdpi.com |
| Honeybee (Apis mellifera) | R-Triticonazole | 332 | Alanine, aspartate and glutamate metabolism, Drug metabolism - cytochrome P450, Pentose phosphate pathway | mdpi.com |
| Rat (Rattus norvegicus) | Racemic Triticonazole | 190 | Androgen Receptor (AR) and Estrogen Receptor (ER) target genes, Hormone response, Skin development | nih.gov |
Metabolomics as a Tool for Unraveling Enantioselectivity Impact on Cellular Metabolism
Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, serves as a powerful tool to investigate the enantioselective effects of chiral compounds like triticonazole. nih.gov By capturing a snapshot of an organism's metabolic state, metabolomics can reveal how different enantiomers of triticonazole differentially impact cellular metabolism. nih.gov
A study investigating the metabolomic effects of triticonazole enantiomers on the cereal pathogen Fusarium graminearum and the human hepatoblastoma cell line HepG2 identified significant enantioselective alterations in the cellular metabolome. nih.gov In Fusarium graminearum, exposure to the R-enantiomer of triticonazole, which exhibits higher fungicidal activity, led to more pronounced disturbances in metabolic processes, including lipid metabolism, glycolysis, and amino acid metabolism. researchgate.net
In the non-target HepG2 cells, both enantiomers induced metabolic changes, but with distinct pathway perturbations. R-Triticonazole significantly disturbed pathways of "alanine, aspartic acid and glutamate metabolism" and "pyruvate metabolism". researchgate.net Conversely, exposure to S-Triticonazole resulted in abnormal "phenylalanine metabolism" and "taurine-hypotaurine metabolism". researchgate.net These findings underscore the importance of evaluating the enantiomers of triticonazole individually to understand their specific metabolic impacts on both target and non-target organisms. nih.govresearchgate.net
Table 2: Enantioselective Metabolic Pathways Affected by Triticonazole
| Organism/Cell Line | Enantiomer | Significantly Disturbed Metabolic Pathways | Reference |
|---|---|---|---|
| Fusarium graminearum | R-Triticonazole | Lipid metabolism, Glycolysis, Amino acid metabolism | researchgate.net |
| HepG2 cells | R-Triticonazole | Alanine, aspartic acid and glutamate metabolism, Pyruvate metabolism | researchgate.net |
| HepG2 cells | S-Triticonazole | Phenylalanine metabolism, Taurine-hypotaurine metabolism | researchgate.net |
Proteomics for Understanding Protein Responses to Triticonazole Exposure
Proteomics, the large-scale analysis of proteins, holds significant potential for elucidating the molecular mechanisms of action and toxicity of fungicides like triticonazole. By examining changes in the proteome—the entire set of proteins expressed by an organism—researchers can identify specific protein targets and cellular responses to chemical exposure.
Direct experimental proteomics studies detailing the global protein response to triticonazole are limited in the current scientific literature. However, computational and targeted studies have provided insights into its potential protein interactions. Triticonazole is known to function by inhibiting the cytochrome P450 enzyme, specifically CYP51 (lanosterol 14-α-demethylase), which is crucial for sterol biosynthesis in fungi. nih.gov
Furthermore, computational molecular docking studies have been employed to predict the interactions of triticonazole enantiomers with various proteins. These studies suggest that both the (R)- and (S)-enantiomers of triticonazole can bind to human plasma proteins and have the potential to inhibit human cytochromes. nih.gov The (S)-enantiomer has been shown to have a higher interaction energy with plasma proteins and human cytochromes compared to the (R)-enantiomer. nih.gov While these computational predictions offer valuable hypotheses, they underscore the need for experimental proteomic analyses to confirm these interactions and to discover other protein targets and pathways affected by triticonazole exposure. Such studies would be invaluable for a more comprehensive understanding of its mode of action and potential off-target effects.
Agricultural and Plant Physiology Research
Phytotoxicity and Crop Safety Studies
Phytotoxicity studies are crucial for understanding the potential adverse effects of fungicides on non-target plants and ensuring crop safety. Triticonazole, as a triazole fungicide, can exhibit plant growth regulator (PGR) like symptoms due to its mode of action, which involves inhibiting sterol demethylation. herts.ac.ukgoogle.com
Research has investigated the enantioselective activity of triticonazole, revealing differential effects of its enantiomers on early wheat growth and seed germination. The (S)-enantiomer (S-TRZ) has been shown to significantly inhibit wheat seed germination and cause severe oxidative damage to seedlings, marked by increased levels of glutathione (B108866) (GSH) and malondialdehyde (MDA). In contrast, the (R)-enantiomer (R-TRZ) demonstrated higher fungicidal activity against certain smut fungi with minimal influence on early wheat growth, allowing normal plant hormone synthesis and promoting healthy seedling development and increased fresh weight. acs.orgresearchgate.net
Studies on barley treated with triazole-containing seed treatments, including triticonazole, indicate a significant effect on the time and rate of plant emergence. While some triazole products, such as those containing triadimenol, can reduce shoot length and subcrown internodes, especially under optimal environmental conditions, their impact can vary with environmental factors and mixing partners. Under suboptimal conditions (e.g., lower temperatures and soil water content), shoot length differences might not be detected after several weeks, suggesting an increased stress tolerance in treated seedlings. openagrar.de
Table 1: Enantiomeric Effects of Triticonazole on Early Wheat Growth
| Treatment Group | Effect on Seed Germination | Oxidative Damage | Plant Hormone Synthesis | Seedling Fresh Weight |
| S-Triticonazole | Significantly inhibited | Severe | Inhibited GA & ETH, increased JA | Not specified (implied negative) |
| R-Triticonazole | Little influence | Minimal | Normal | Significantly increased |
| Racemic Triticonazole | No discernible impact researchgate.net | No discernible impact researchgate.net | Not specified | Not specified |
Triticonazole, like other triazole fungicides, inhibits sterol 14α-demethylase, an enzyme crucial for ergosterol (B1671047) biosynthesis in fungi. herts.ac.ukscbt.com In plants, this mechanism can interfere with the synthesis of certain plant hormones, particularly gibberellins (B7789140) (GA), which are also derived from the isoprenoid pathway. acs.orgnih.gov Research has shown that S-Triticonazole significantly inhibits the synthesis of gibberellin (GA) and ethylene (B1197577) (ETH), while concurrently increasing the synthesis of jasmonic acid (JA) in wheat seedlings. acs.org Conversely, R-Triticonazole allowed for normal plant hormone synthesis. acs.org This interference with hormone pathways can lead to plant growth regulator-like effects, such as reduced longitudinal growth, delayed germination, diminished emergence, or reduced plant vigor. google.com
The IR-4 Project has conducted extensive trials to assess the phytotoxicity of triticonazole (marketed as Trinity 2SC) on various ornamental and horticultural plant species. Between 2010 and 2016, 180 trials were completed on 44 ornamental plant species, examining phytotoxicity from foliar applications. In these trials, 30 species or genera exhibited minimal or no injury. ncsu.eduir4project.org Specifically, nine species, including Alyssum sp., Buxus sp., Cornus sp., Dahlia sp., Hedera helix, Ilex sp., Lantana sp., Osteospermum sp., and Pseudotsuga menziesii, showed minimal or no injury and were recommended for addition to the product label. ncsu.eduir4project.org Further trials between 2010 and 2017 on 42 plant genera or species also confirmed minimal or no injury in 32 species or genera, with 12 additional species recommended for label inclusion. ir4project.org However, some varieties of Fuchsia have been noted to be phytotoxic to triticonazole. www.gov.gg
Table 2: Phytotoxicity of Triticonazole on Ornamental Species (2010-2016 IR-4 Trials)
| Number of Trials | Number of Species/Genera Tested | Species/Genera with Minimal/No Injury | Examples of Species with Minimal/No Injury (not yet on label) |
| 180 ncsu.eduir4project.org | 44 ncsu.eduir4project.org | 30 ncsu.eduir4project.org | Alyssum sp., Buxus sp., Cornus sp., Dahlia sp., Hedera helix, Ilex sp., Lantana sp., Osteospermum sp., Pseudotsuga menziesii ncsu.eduir4project.org |
Role in Integrated Crop Management Systems
Triticonazole plays a significant role in integrated crop management (ICM) systems, particularly in cereal production, by offering effective disease control and contributing to the reduction of mycotoxin contamination.
Triticonazole is a key active ingredient in fungicide seed treatments for cereals, including wheat, barley, oats, rye, and triticale. basf.cabasf.us It provides broad-spectrum protection against various seed- and soil-borne diseases, such as Fusarium spp., Pythium spp., Cochliobolus sativus, common bunt of wheat, and covered smut of barley. basf.cabasf.usuky.edu Its systemic action allows it to move into plant tissues, protecting young leaves from early foliar diseases like stripe rust and tan spot for approximately four weeks after sowing. mdpi.com This early protection helps establish healthier, stronger plants and can contribute to improved yields. basf.us Triticonazole's inclusion in multi-active ingredient formulations, often alongside Group 11 (e.g., pyraclostrobin) and Group 4 (e.g., metalaxyl) fungicides, helps manage resistance development due to its distinct mode of action (Group 3 fungicide). basf.cabasf.us
Mycotoxins, produced by molds, pose a significant threat to food safety. researchgate.netfao.org Effective disease management, including the judicious use of fungicides, is a primary prevention strategy to reduce mycotoxin contamination in pre-harvest crops. fao.orgeuropa.eufrontiersin.org While general fungicide use is known to reduce mycotoxin levels, specific research on triticonazole's direct role in reducing mycotoxin contamination, such as deoxynivalenol (B1670258) (DON) or zearalenone (B1683625) (ZEA) in cereals, indicates that fungicide optimization technology can lead to a significant reduction (80-90%) in DON contamination. europa.eu Triticonazole's efficacy against Fusarium species, which are major producers of mycotoxins like DON and ZEA, suggests its indirect contribution to mycotoxin reduction by controlling the fungal pathogens responsible for their production. basf.cauky.edufao.org Integrated approaches combining resistant cultivars, crop rotation, and fungicide applications are crucial for minimizing mycotoxin levels in the food chain. mdpi.comresearchgate.neteuropa.eugov.mb.ca
Regulatory Science and Risk Assessment Frameworks
Methodologies for Human Health Risk Assessment
Human health risk assessment for triticonazole involves a detailed evaluation of potential exposure and the characterization of its toxicological profile. publications.gc.caregulations.govregulations.gov
Hazard characterization for triticonazole involves evaluating its intrinsic toxic properties and establishing dose-response relationships. Triticonazole is generally considered to have low acute toxicity via oral, dermal, and inhalation routes of exposure. regulations.govfederalregister.gov It is not classified as a dermal sensitizer (B1316253) or an eye/skin irritant. regulations.govfederalregister.gov
Regulatory agencies assess a comprehensive database of toxicity studies to characterize potential health hazards. These studies include:
Subchronic and chronic oral toxicity studies in various animal models (rats, mice, dogs). regulations.gov
Carcinogenicity studies in mice and rats. regulations.gov Triticonazole has been classified as "not likely to be carcinogenic to humans" based on the absence of treatment-related increases in tumor incidence in adequate carcinogenicity studies. regulations.govfederalregister.gov
Developmental toxicity studies in rats and rabbits. regulations.gov
Multigenerational reproduction studies in rats. regulations.gov
Acute and subchronic neurotoxicity studies in rats. regulations.gov
Immunotoxicity studies in rats. regulations.gov
Metabolism and pharmacokinetic studies in rats, which indicate rapid absorption, wide distribution, partial metabolism, and quick clearance from the body, with no evidence of bioaccumulation. regulations.gov
A battery of mutagenicity studies (bacterial and mammalian model systems). regulations.gov
For risk assessment, a toxicological point of departure (POD), often the no-observed-adverse-effect level (NOAEL) or lowest-observed-adverse-effect level (LOAEL), is identified from these studies. federalregister.gov Uncertainty factors (UFs) and population adjusted doses (PADs) are then applied to account for uncertainties in extrapolating animal data to humans and variations in human sensitivity. federalregister.gov
Table 1: Key Toxicological Endpoints for Triticonazole Human Health Risk Assessment (Illustrative)
| Study Type | Endpoint (Example) | NOAEL/LOAEL (Example mg/kg/day) | Level of Concern (LOC) |
| Acute Neurotoxicity (rat) | Increase in motor activity (males/females) | 2000 (LOAEL) | 100 |
| Developmental Toxicity (rabbit) | Reduced food consumption, maternal mortality | 200 (NOAEL) | 100 |
| 21-Day Dermal Toxicity (rat) | No adverse effect at limit dose | 1000 (NOAEL) | 100 |
| Carcinogenicity (rat, mouse) | Absence of treatment-related tumor increase | N/A | N/A |
Human exposure to triticonazole can occur through dietary, dermal, and inhalation routes. regulations.govregulations.gov
Dietary Exposure: This includes exposure from food crops treated with triticonazole and from drinking water. regulations.govregulations.govfederalregister.gov Dietary risk assessments often use conservative assumptions, such as tolerance-level residues and 100% crop treated data, along with estimated drinking water concentrations. regulations.govregulations.govfederalregister.gov Acute and chronic dietary risk estimates for triticonazole are generally found to be below levels of concern. regulations.govregulations.gov
Dermal Exposure: Occupational handlers (mixers, loaders, applicators) and individuals entering previously treated areas (residential/non-occupational post-application) can experience dermal exposure. regulations.gov While triticonazole has low acute dermal toxicity, dermal penetration studies are crucial for accurate risk assessment. regulations.govcenterforfoodsafety.org
Inhalation Exposure: Occupational handlers are also subject to inhalation exposure. regulations.gov Residential/non-occupational post-application exposures due to spray drift are also considered. regulations.gov
Risk profiles are developed by comparing exposure estimates with toxicological endpoints, often expressed as a Margin of Exposure (MOE) against a Level of Concern (LOC). federalregister.gov For triticonazole, occupational and residential handler scenarios, as well as post-application re-entry, have generally resulted in MOEs greater than the LOC, indicating acceptable risk. regulations.govregulations.gov Aggregate exposure assessments consider combined exposure from dietary and residential pathways, and for triticonazole, these are also typically found to be not of concern. regulations.govregulations.gov
Environmental Risk Assessment Paradigms
Environmental risk assessment for triticonazole evaluates its potential impact on ecosystems, considering its fate and behavior in various environmental compartments. publications.gc.ca
Ecotoxicological risk characterization for triticonazole involves assessing its effects on non-target organisms in both aquatic and terrestrial environments. publications.gc.caregulations.govacs.org
Aquatic Ecosystems: Triticonazole is classified as practically non-toxic to moderately toxic to aquatic animals based on acute toxicity studies. regulations.gov However, studies indicate that it can reduce the number of young produced in both freshwater and saltwater aquatic invertebrates, with mysid shrimp (Americamysis bahia) being a sensitive species. regulations.gov The EPA develops aquatic life benchmarks based on toxicity values from scientific studies to estimate risk to freshwater organisms. epa.gov Triticonazole and other azole fungicides have been included in new surface water watchlists in the EU, requiring member states to monitor their presence. zeropm.eu
Terrestrial Ecosystems: For terrestrial animals, chronic effects such as reduced survival, growth, and reproduction have been observed. regulations.gov Sensitive terrestrial plants may experience adverse effects from foliar spray uses of triticonazole. regulations.gov The enantiomeric nature of triticonazole (racemic mixture of (R)- and (S)-triticonazole) is an important consideration, as the (S)-enantiomer has shown higher acute toxicity to non-target aquatic and terrestrial organisms compared to the (R)-enantiomer and the racemic mixture. acs.orgmdpi.comresearchgate.net
The assessment of triticonazole's environmental persistence and bioaccumulation potential is critical for understanding its long-term environmental fate.
Environmental Persistence: Triticonazole is considered persistent in aerobic soil and water. regulations.gov Aerobic soil metabolism half-lives range from 81 to 715 days in warm temperatures, and the aerobic aquatic metabolism half-life is 210 days. regulations.gov It is also resistant to degradation from photolysis (half-life of 92 days) and hydrolysis (stable). regulations.gov Triticonazole is stable to microbial degradation under anaerobic conditions and is not expected to volatilize under field conditions. regulations.gov
Bioaccumulation Potential: Triticonazole is generally not expected to bioaccumulate. publications.gc.ca Bioconcentration data on Bluegill Sunfish (Lepomis macrochirus) indicate a low potential to bioaccumulate, with a bioconcentration factor (BCF) of 94 L/kg whole fish and over 98% depuration in 3 days. regulations.gov
Table 2: Environmental Fate Parameters of Triticonazole
| Parameter | Value/Description | Source (Example) |
| Aerobic Soil Metabolism Half-life | 81 to 715 days | regulations.gov |
| Aerobic Aquatic Metabolism Half-life | 210 days | regulations.gov |
| Photolysis Half-life | 92 days | regulations.gov |
| Hydrolysis | Stable | regulations.gov |
| Volatilization | Not expected under field conditions | regulations.gov |
| Bioconcentration Factor (BCF) | 94 L/kg (Bluegill Sunfish, whole fish); low potential to bioaccumulate | regulations.gov |
| Mobility | Moderately mobile due to low sorption capacity to soil and sediment | regulations.gov |
Policy Implications and Future Research Directions
Regulatory decisions regarding triticonazole, such as those by Health Canada and the EPA, are based on comprehensive scientific evaluations to ensure that its continued registration is acceptable under revised conditions and mitigation measures. publications.gc.cacanada.ca These measures may include updated personal protective equipment, rate reductions for certain uses, additional precautionary label statements, and spray buffer zones. publications.gc.ca Triticonazole is currently acceptable for use in other Organisation for Economic Co-operation and Development (OECD) member countries, including the United States, the European Union, and Australia. publications.gc.ca
Future research directions for triticonazole, particularly given its chiral nature, could focus on further understanding the enantioselective effects on human health and environmental toxicity. Studies have highlighted that the (S)-enantiomer of triticonazole exhibits higher acute toxicity to non-target organisms compared to the (R)-enantiomer and the racemic mixture, and also shows distinct effects like skin sensitization and carcinogenicity for (R)-TTZ in computational studies. acs.orgmdpi.comresearchgate.net This suggests a need for more detailed investigations into the stereospecificity of its effects and fate in the environment. mdpi.comresearchgate.net Additionally, ongoing monitoring of triticonazole and other azole fungicides in surface waters, as mandated by new watchlists in regions like the EU, will provide crucial data for future risk assessments and policy refinements. zeropm.eu
Advancing Enantiomer-Specific Regulatory Science for Chiral Pesticides
The presence of chirality in pesticides like Triticonazole necessitates a nuanced approach in regulatory science due to the differential biological activities and environmental fates often exhibited by individual enantiomers mdpi.comresearchgate.netacs.org. Despite having identical physical properties, enantiomers can display significant differences in their interactions within chiral biological systems researchgate.netacs.org.
Research has demonstrated that the two enantiomers of Triticonazole possess distinct fungicidal efficacies. (R)-triticonazole has been found to be considerably more potent than its (S)-counterpart, with fungicidal activity reported to be 3.11 to 82.89 times higher against various phytopathogens mdpi.comresearchgate.netresearchgate.netresearchgate.net. This enhanced activity of (R)-triticonazole is linked to its more effective inhibition of ergosterol (B1671047) biosynthesis and cell membrane synthesis, showing 1.80 to 7.34 times greater inhibition compared to the (S)-enantiomer researchgate.netresearchgate.net.
Beyond biological activity, enantiomers of Triticonazole also exhibit enantioselective behavior in environmental matrices. Studies have shown that (S)-triticonazole can be more persistent than (R)-triticonazole in certain fruits and vegetables, with varying degradation rates observed depending on the crop type mdpi.com. For instance, (R)-triticonazole was preferentially degraded in Chinese cabbage, cucumber, tomato, and spinach, while (S)-triticonazole showed higher degradation rates in pears, peaches, and jujube mdpi.com. In agricultural soils, (R)-triticonazole has been identified as the major enantiomer, indicating enantioselective degradation in the environment researchgate.netnih.gov.
The recognition of these enantiomer-specific differences underscores the importance of advancing enantiomer-specific regulatory science for chiral pesticides. Current European Union pesticide regulations mandate that stereoisomers be treated as distinct chemical compounds for risk assessments, providing specific guidance for products containing stereoisomers mdpi.com. The growing research interest in the implications of chirality on the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of chemicals highlights the need for systematic assessment of both enantiomers and their chiral metabolites in risk evaluations mdpi.comacs.org. Considering enantiomer-specific risk is crucial for evaluating the ecological safety of these pesticides in soils researchgate.netnih.gov.
Analytical techniques play a vital role in this field. Electronic Circular Dichroism (ECD) spectroscopy, for example, has been successfully employed to assign the absolute configurations to the enantiomers of Triticonazole researchgate.netebrary.net. High-performance liquid chromatography (HPLC) coupled with cellulose-based chiral columns is a frequently utilized method for the enantiomeric separation and analysis of Triticonazole in various samples researchgate.net.
Table 1: Enantiomeric Differences in Triticonazole Activity and Environmental Fate
| Characteristic | (R)-Triticonazole | (S)-Triticonazole | Reference |
| Fungicidal Activity (Potency) | 3.11-82.89 times more potent than (S)-enantiomer against phytopathogens. researchgate.netresearchgate.netresearchgate.net | Significantly less potent than (R)-enantiomer. mdpi.comresearchgate.netresearchgate.netresearchgate.net | mdpi.comresearchgate.netresearchgate.netresearchgate.net |
| Inhibition of Ergosterol Biosynthesis & Cell Membrane Synthesis | 1.80-7.34 times higher inhibition than (S)-enantiomer. researchgate.netresearchgate.net | Lower inhibition than (R)-enantiomer. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
| Persistence in Fruits & Vegetables | Preferentially degraded in some crops (e.g., Chinese cabbage, cucumber, tomato, spinach). mdpi.com | More persistent in some crops (e.g., pears, peaches, jujube). mdpi.com | mdpi.com |
| Major Enantiomer in Agricultural Soils | Identified as the major enantiomer. researchgate.netnih.gov | Less prevalent in agricultural soils. researchgate.netnih.gov | researchgate.netnih.gov |
Addressing Cumulative Exposure and Common Mechanism Groups in Risk Assessment
The assessment of pesticide risks extends beyond individual compounds to consider the cumulative effects of substances that share a common mechanism of toxicity (CMG). Triazole fungicides, including Triticonazole, are recognized as a class of pesticides that clearly meet the criteria for designation as a common mechanism group centerforfoodsafety.org. This classification is based on shared characteristics such as similar chemical structures, the liver being their primary target organ, and their exertion of similar toxic effects via common mechanisms, particularly the inhibition of ergosterol biosynthesis centerforfoodsafety.org.
Regulatory frameworks, such as the Food Quality Protection Act (FQPA), mandate that cumulative risk assessments be conducted for pesticides grouped by a common mechanism of toxicity centerforfoodsafety.org. The European Food Safety Authority (EFSA) has also undertaken cumulative assessments for triazole fungicides, establishing cumulative assessment groups to evaluate effects like developmental issues and hepatotoxicity centerforfoodsafety.orgeuropa.eu. These assessments involve a tiered approach to refine hazard characterization and cumulative exposure assessment europa.eu.
While the U.S. Environmental Protection Agency (EPA) had previously stated that Triticonazole, for the purpose of specific tolerance actions, did not appear to share a common mechanism of toxicity with other substances or produce a toxic metabolite produced by other substances federalregister.govfederalregister.gov, more recent information confirms that triazole fungicides, as a broader class, do meet EPA's criteria for CMG designation centerforfoodsafety.org. This indicates an evolving understanding and a general consensus that cumulative exposure to triazoles should be considered in risk assessments.
In cumulative exposure assessments, various pathways are considered, including dietary exposure from food and drinking water, as well as non-dietary exposures such as those encountered in residential or occupational settings federalregister.govfederalregister.govregulations.gov. The aim is to ensure that the aggregate exposure from all relevant sources does not pose a concern federalregister.govregulations.gov.
Development of Sustainable Fungicide Alternatives and Practices
Triticonazole is a systemic fungicide widely applied in agriculture, particularly as a seed treatment and for foliar protection against a broad spectrum of fungal pathogens researchgate.netnih.govrhs.org.uk. Its efficacy in controlling diseases like common bunt and the Fusarium/Microdochium complex in cereals has made it a significant component of disease management strategies nih.gov.
However, the widespread and continuous use of fungicides, including triazoles, contributes to broader sustainability challenges in agriculture. These challenges encompass the potential for the development of fungicide resistance in soilborne pathogens and concerns regarding environmental impact, including effects on non-target soil organisms apsnet.org. The high cost associated with developing new plant protection products, such as novel azoles, also limits the introduction of new chemical alternatives nih.gov.
In response to these challenges, the development and adoption of sustainable fungicide alternatives and practices are gaining increasing importance. Approaches to enhance sustainability include:
Non-Chemical Disease Management: Emphasizing good cultivation practices, the selection of disease-resistant crop varieties, and robust garden hygiene can significantly reduce the reliance on chemical fungicides rhs.org.uk.
Strategic Use of Existing Chemistries: While some older, broad-spectrum fungicides like thiram, mancozeb, maneb, zineb, and ziram (B1684391) exist as alternatives, their application may require higher active ingredient rates, potentially increasing environmental load apsnet.org. Therefore, their use must be carefully managed within an integrated strategy.
Integrated Pest Management (IPM): Adopting comprehensive IPM strategies, which combine cultural, biological, and chemical methods, is essential for sustainable disease control. This holistic approach seeks to minimize pesticide use while effectively managing pathogen populations and preserving ecosystem health.
These efforts collectively contribute to reducing the environmental footprint of agricultural practices and fostering more sustainable disease management systems.
Q & A
Q. What is the biochemical mechanism of triticonazole as a fungicide, and how can researchers validate its target specificity in vitro?
Triticonazole inhibits ergosterol biosynthesis by targeting the cytochrome P450 enzyme CYP51 (sterol 14α-demethylase), disrupting fungal membrane integrity. To validate target specificity, researchers can:
- Conduct in vitro enzyme inhibition assays using purified CYP51 isoforms from target fungi and non-target organisms.
- Compare IC₅₀ values across species to assess selectivity .
- Use molecular docking tools (e.g., UCSF Chimera) to model triticonazole-enzyme interactions and predict off-target effects .
Q. What standardized protocols exist for evaluating triticonazole’s efficacy against Fusarium head blight (FHB) in wheat?
- Follow the ISO 21427-2:2006 guidelines for in vitro antifungal susceptibility testing.
- For field trials, apply triticonazole at the early flowering stage (Zadoks Growth Stage 61–65) and quantify disease incidence using the % infected spikelets metric.
- Compare with positive controls (e.g., tebuconazole) and validate results via qPCR to quantify fungal biomass reduction .
Q. How should researchers design dose-response experiments to assess triticonazole resistance in fungal populations?
- Use a probit analysis to determine EC₅₀ values across geographically distinct fungal isolates.
- Incorporate baseline sensitivity data from pre-exposure isolates to establish resistance thresholds.
- Combine with genetic sequencing (e.g., CYP51 mutations) to correlate phenotypic resistance with genotypic changes .
Advanced Research Questions
Q. How can contradictory data on triticonazole’s ecological risks to pollinators be resolved methodologically?
- Tiered Risk Assessment :
Tier 1 : Screen acute contact toxicity (LD₅₀) using OECD Guideline 213 (honey bees).
Tier 2 : Conduct semi-field studies (e.g., tunnel tests) under realistic exposure scenarios (e.g., seed treatment drift).
Tier 3 : Perform field monitoring of pollinator foraging behavior and colony health in treated vs. untreated areas.
- The U.S. EPA waived Tier 2/3 studies for triticonazole due to low exposure from seed treatments, but researchers should address chronic sublethal effects (e.g., impaired navigation) via lab assays .
Q. What experimental frameworks are optimal for analyzing synergistic effects of triticonazole with other fungicides?
- Use the Abbott Formula or Colby’s Method to calculate synergistic ratios (SR).
- Example: A 1:3 mass ratio of prochloraz to triticonazole showed SR = 3.76 against Fusarium graminearum in wheat.
- Validate synergy via time-kill assays and field trials comparing disease severity in combinatorial vs. solo treatments .
Q. How can researchers reconcile discrepancies between lab and field efficacy data for triticonazole?
- Controlled Environment Studies : Standardize variables (humidity, temperature) in growth chambers to mimic field conditions.
- Data Triangulation : Combine in vitro results (e.g., EC₅₀), transcriptomic analysis of fungal stress responses, and field trial metrics (e.g., yield loss).
- Account for environmental degradation (e.g., half-life in soil: 30–60 days) using HPLC-MS/MS residue analysis .
Q. What methodologies are recommended for assessing triticonazole’s chronic toxicity to aquatic invertebrates?
- Follow OECD Guideline 211 (Daphnia magna reproduction test) over 21 days, measuring endpoints like fecundity and molting frequency.
- Use mesocosm studies to evaluate trophic interactions (e.g., algae-zooplankton-fish) under chronic exposure (≥0.1 µg/L).
- The EPA identified risks to estuarine invertebrates; thus, prioritize species like Americamysis bahia for testing .
Q. How can computational tools enhance triticonazole resistance monitoring in fungal pathogens?
- Deploy machine learning models trained on CYP51 mutation databases to predict resistance phenotypes from genomic data.
- Use geospatial mapping (e.g., QGIS) to correlate resistance hotspots with regional triticonazole usage patterns.
- Integrate phylogenetic analysis to track clonal expansion of resistant strains .
Methodological Considerations
- Data Contradictions : Address conflicting ecological risk data by applying weight-of-evidence frameworks (e.g., Klimisch scoring ) to prioritize high-confidence studies .
- Regulatory Compliance : Align experimental designs with EPA guidelines for pesticide registration (40 CFR § 158) to ensure data acceptability .
- Resistance Management : Incorporate FRAC (Fungicide Resistance Action Committee) guidelines, such as rotating triticonazole with non-DMI fungicides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
